molecular formula C7H11BrCl2N2 B13564110 1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride

1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride

Cat. No.: B13564110
M. Wt: 273.98 g/mol
InChI Key: PKRZUOSRDTXUIL-UHFFFAOYSA-N
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Description

1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a bromine atom, a methyl group, and a pyridine ring, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride typically involves the bromination of 6-methylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to obtain the desired product in high yield and purity. The process may include crystallization, filtration, and drying to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • **(6-Bromo-5-methylpyridin-3-yl

Properties

Molecular Formula

C7H11BrCl2N2

Molecular Weight

273.98 g/mol

IUPAC Name

(3-bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5-2-3-6(8)7(4-9)10-5;;/h2-3H,4,9H2,1H3;2*1H

InChI Key

PKRZUOSRDTXUIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Br)CN.Cl.Cl

Origin of Product

United States

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